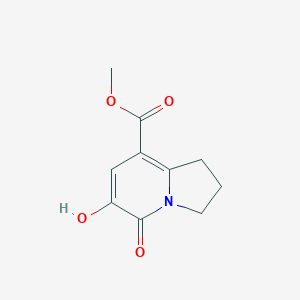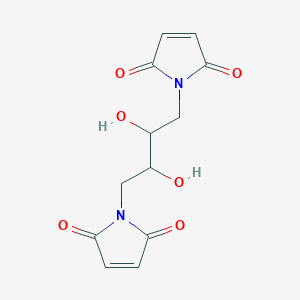
1,4-Dimaleimido-2,3-butanediol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“1,4-Dimaleimido-2,3-butanediol” is a chemical compound with the molecular formula C12H12N2O6 . It has a molecular weight of 280.23 g/mol . The compound is also known by other names such as “1,4-bismaleimidyl-2,3-dihydroxybutane” and "1-[4-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)-2,3-dihydroxybutyl]-2,5-dihydro-1H-pyrrole-2,5-dione" .
Synthesis Analysis
While specific synthesis methods for “this compound” were not found, there are general methods for producing similar compounds. For instance, 1,4-Butanediol, a related compound, can be produced from bio-based approaches using engineered Escherichia coli . Another method involves the esterification of succinic acid with methanol to yield dimethyl succinate, followed by a one-pot chemoselective hydrogenation to produce butanediol .
Molecular Structure Analysis
The IUPAC name for “this compound” is "1-[4-(2,5-dioxopyrrol-1-yl)-2,3-dihydroxybutyl]pyrrole-2,5-dione" . The InChI string representation of its structure is "InChI=1S/C12H12N2O6/c15-7(5-13-9(17)1-2-10(13)18)8(16)6-14-11(19)3-4-12(14)20/h1-4,7-8,15-16H,5-6H2" . The compound has a complexity of 454 as computed by Cactvs 3.4.8.18 .
Physical And Chemical Properties Analysis
“this compound” has a molecular weight of 280.23 g/mol . It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 6 . The compound has a rotatable bond count of 5 . Its exact mass and monoisotopic mass are both 280.06953611 g/mol . The topological polar surface area of the compound is 115 Ų .
Direcciones Futuras
In recent years, there has been a major shift in focus to sustainable bioproduction of similar compounds like 1,4-Butanediol . This involves the use of recombinant strains, metabolic engineering, synthetic biology, enzyme engineering, bioinformatics, and artificial intelligence-guided algorithms . This could potentially be a future direction for the production of “1,4-Dimaleimido-2,3-butanediol”.
Propiedades
IUPAC Name |
1-[4-(2,5-dioxopyrrol-1-yl)-2,3-dihydroxybutyl]pyrrole-2,5-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O6/c15-7(5-13-9(17)1-2-10(13)18)8(16)6-14-11(19)3-4-12(14)20/h1-4,7-8,15-16H,5-6H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNJBTKQBKFMEHH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)N(C1=O)CC(C(CN2C(=O)C=CC2=O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30407740 |
Source


|
| Record name | 1,4-Dimaleimido-2,3-butanediol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30407740 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
189013-00-1 |
Source


|
| Record name | 1,4-Dimaleimido-2,3-butanediol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30407740 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

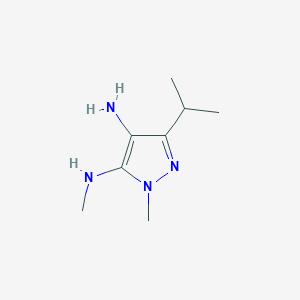
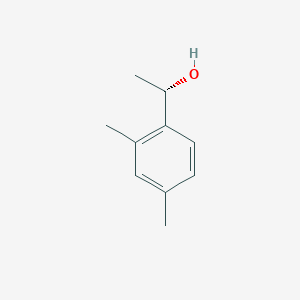
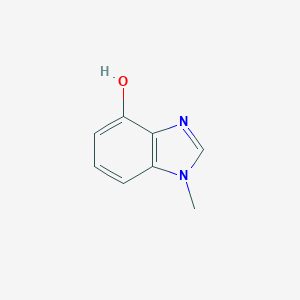
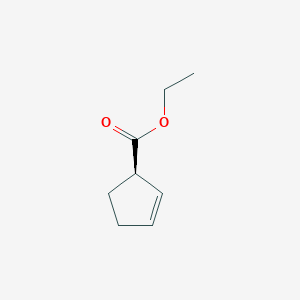


![Indolo[2,1-b]quinazoline-6,12-dione, 8-iodo-4-methoxy-](/img/structure/B69113.png)
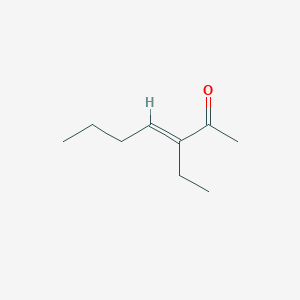
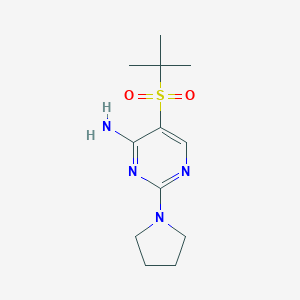
![spiro[indene-1,4'-piperidin]-3(2H)-one](/img/structure/B69124.png)

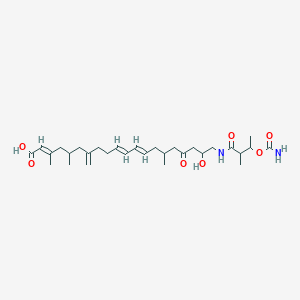
![[4-Methoxy-2-(methoxymethoxy)phenyl]boronic acid](/img/structure/B69131.png)
